1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that combines a pyrazole ring with a thiourea moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-amine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, leading to the disruption of metabolic pathways. The aromatic rings and pyrazole moiety contribute to the compound’s ability to interact with cellular membranes and proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-phenylthiourea: Similar structure but lacks the pyrazole ring.
1-(3-(4-Chlorophenyl)-1H-pyrazol-5-yl)thiourea: Similar structure but lacks the phenyl group on the pyrazole ring.
1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)urea: Similar structure but contains a urea moiety instead of thiourea.
Uniqueness
1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is unique due to the presence of both the pyrazole ring and the thiourea moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H13ClN4S |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-2-phenylpyrazol-3-yl]thiourea |
InChI |
InChI=1S/C16H13ClN4S/c17-12-8-6-11(7-9-12)14-10-15(19-16(18)22)21(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19,22) |
InChI Key |
WLLHYEUONDNBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.